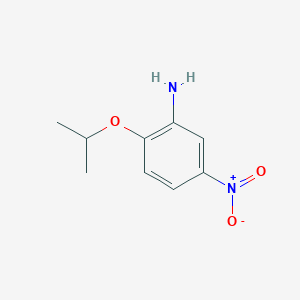

2-Isopropoxy-5-nitroaniline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

53965-13-2 |

|---|---|

Molecular Formula |

C9H12N2O3 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

5-nitro-2-propan-2-yloxyaniline |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)14-9-4-3-7(11(12)13)5-8(9)10/h3-6H,10H2,1-2H3 |

InChI Key |

NIHHCJZYYQHCHJ-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |

Other CAS No. |

53965-13-2 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design

Advanced Synthetic Routes to 2-Isopropoxy-5-nitroaniline

Modern synthetic strategies for this compound focus on enhancing safety, efficiency, and selectivity. The primary route involves the nitration of a suitable precursor, such as 2-isopropoxyaniline, followed by purification. An alternative pathway involves the selective reduction of a dinitroaromatic compound.

The introduction of a nitro group onto the aromatic ring of the precursor is a critical step. Aromatic nitration is a well-established but notoriously hazardous reaction, characterized by high exothermicity and fast reaction rates. microflutech.combeilstein-journals.org Consequently, research has focused on developing safer and more controllable nitration processes.

Continuous flow chemistry, utilizing microreactors, has emerged as a transformative technology for performing highly energetic reactions like nitration. thieme-connect.com These systems offer a safer and more efficient alternative to traditional batch processing. rsc.org A typical continuous-flow system for nitration includes a feed zone with precision pumps, a mixing zone, a reaction zone within the microreactor, a quenching zone to stop the reaction, and a work-up zone. beilstein-journals.org

Investigation of Nitration Strategies

Continuous Flow Nitration in Microreactor Systems

Benefits in Managing Exothermic and Selectivity-Sensitive Nitrations

Microreactors provide significant advantages for managing hazardous reactions due to their intrinsic physical properties. beilstein-journals.org The high surface-area-to-volume ratio of the small channels within a microreactor facilitates superior heat transfer compared to batch reactors. microflutech.commdpi.com This enhanced heat exchange efficiency allows for precise temperature control, preventing the formation of hotspots that can lead to runaway reactions, explosions, or the formation of undesirable byproducts such as polynitrated substances. microflutech.comacs.org

Nitration reactions are often limited by mass transfer in biphasic systems, but the efficient mixing in microreactors overcomes this challenge, leading to improved reaction rates and selectivity. beilstein-journals.org The ability to precisely control residence time, temperature, and stoichiometry in a continuous flow setup allows for the optimization of reaction conditions to favor the desired product, thereby increasing yield and purity. microflutech.combeilstein-journals.org This level of control is particularly beneficial for selectivity-sensitive nitrations, where even minor temperature fluctuations can drastically alter the product distribution. beilstein-journals.orgacs.org

Reactor Design and Process Optimization for Scale-Up

The design of a microreactor system is crucial for its performance. Reactors are typically made from materials resistant to corrosive nitrating agents like mixed acids (a combination of nitric and sulfuric acid). researchgate.net The selection of the reactor type—such as a chip, tubular, or packed-bed reactor—depends on the specific characteristics of the reaction, including its exothermicity and kinetics. beilstein-journals.org

Process optimization involves systematically investigating the effects of various parameters, including temperature, residence time, and the molar ratio of reactants. researchgate.net For instance, in the nitration of trifluoromethoxybenzene, it was found that while conversion was sensitive to multiple process parameters, selectivity was primarily influenced by reaction temperature. researchgate.net

Scaling up production from the laboratory to an industrial scale is a key consideration. A common strategy for microreactor processes is "numbering-up" or "scaling-out," where multiple microreactors are operated in parallel. researchgate.net This approach allows for increased throughput while maintaining the optimized reaction conditions and safety benefits established at the laboratory scale. researchgate.net This method has been successfully applied to achieve kilogram-scale production for various nitration processes. researchgate.net

| Parameter | Batch Processing | Continuous Flow (Microreactor) | Reference |

|---|---|---|---|

| Safety | Higher risk of thermal runaway and explosions. | Inherently safer due to small reaction volume and superior heat control. | microflutech.combeilstein-journals.org |

| Heat Transfer | Inefficient, leading to hotspots. | Excellent heat transfer efficiency. | microflutech.commdpi.com |

| Mass Transfer | Often limited, especially in heterogeneous systems. | Highly efficient mixing enhances mass transfer. | beilstein-journals.org |

| Control | Difficult to precisely control temperature and residence time. | Precise control over temperature, residence time, and stoichiometry. | thieme-connect.combeilstein-journals.org |

| Selectivity | Lower selectivity due to byproduct formation from hotspots. | Improved selectivity and product quality. | microflutech.comacs.org |

| Scale-Up | Complex and can introduce new safety hazards. | Straightforward through "numbering-up". | researchgate.net |

Achieving the desired regioselectivity is paramount in the synthesis of this compound. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group during electrophilic aromatic substitution. wikipedia.org The precursor, 2-isopropoxyaniline, contains two activating groups: an amino (-NH₂) group and an isopropoxy (-OCH(CH₃)₂) group. Both are ortho, para-directing.

However, nitration is typically carried out in a strong acidic medium (mixed acid). Under these conditions, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. wikipedia.org Therefore, the isopropoxy group, which remains an ortho, para-director, will control the position of nitration. The para-position (position 5) relative to the isopropoxy group is electronically favored and sterically more accessible than the ortho-position (position 3), leading to the preferential formation of this compound. Optimizing reaction conditions, such as temperature and acid concentration, is crucial to maximize the yield of this specific isomer and minimize the formation of others. frontiersin.orgnih.gov

An alternative strategy for synthesizing nitroanilines involves the selective reduction of a dinitroaromatic precursor. For this compound, a potential precursor would be 1-isopropoxy-2,4-dinitrobenzene. This approach relies on the use of a reducing agent that can selectively reduce one nitro group while leaving the other intact.

Several reagents are known to achieve this selective reduction. Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaHS), often in an aqueous or alcoholic solution, are classic reagents used for the partial reduction of dinitroarenes. youtube.comcommonorganicchemistry.com This method, known as the Zinin reduction, can exhibit regioselectivity based on the electronic and steric environment of the nitro groups. stackexchange.com In substituted dinitrobenzenes, the least sterically hindered nitro group is often preferentially reduced. stackexchange.comechemi.com For a precursor like 1-isopropoxy-2,4-dinitrobenzene, the nitro group at the 4-position is less sterically hindered than the one at the 2-position, which is flanked by the bulky isopropoxy group. Therefore, selective reduction at the 4-position would yield the desired this compound. Other methods for the chemoselective reduction of aromatic nitro compounds include catalytic transfer hydrogenation and the use of specific metal-based catalysts, which can offer high yields and tolerate various functional groups. organic-chemistry.orgresearchgate.net

| Reducing Agent | Typical Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| Sodium Sulfide (Na₂S) / Hydrosulfide (NaHS) | Aqueous or alcoholic solution, often heated. | Classic Zinin reduction; can selectively reduce one nitro group. Often reduces the least sterically hindered group. | commonorganicchemistry.comstackexchange.com |

| Catalytic Hydrogenation (e.g., Pd/C, PtO₂) | H₂ gas, often with a catalyst poison to control reactivity. | Can be challenging to stop at the mono-reduction stage; conditions must be carefully controlled. | wikipedia.org |

| Iron (Fe) in Acidic Media | Fe powder with HCl or acetic acid. | Commonly used for nitro reduction, but selectivity in dinitro compounds can be low. | researchgate.netwikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl). | Effective for reducing nitro groups, selectivity can be achieved under controlled conditions. | wikipedia.org |

Reductive Synthesis Approaches for Nitroanilines

Synthesis of Related Isopropoxy-Substituted Nitroaromatic Scaffolds

The synthesis of precursors for this compound or related structures often involves the introduction of the isopropoxy group onto a pre-existing nitroaromatic ring. This is typically accomplished through nucleophilic aromatic substitution.

2-Isopropoxy-5-nitrobenzaldehyde serves as a valuable intermediate in various synthetic pathways. Its synthesis can be approached by introducing the isopropoxy group onto a suitable benzaldehyde (B42025) precursor. A common method involves the reaction of a precursor like 2-chloro-5-nitrobenzaldehyde (B167295) or 2-hydroxy-5-nitrobenzaldehyde (B32719) with an isopropoxide source.

For instance, a nucleophilic aromatic substitution reaction can be performed where 2-chloro-5-nitrobenzotrifluoride (B146372) is treated with sodium isopropoxide in a solvent like dimethyl sulfoxide (B87167) (DMSO). prepchem.com This reaction proceeds by the displacement of the chloride by the isopropoxide nucleophile, facilitated by the electron-withdrawing nitro group. A similar strategy can be applied to 2-chloro-5-nitrobenzaldehyde. The nitration of benzaldehyde itself typically yields the 3-nitro isomer as the major product, making direct nitration a less favorable route to the 2-substituted isomer. aidic.it

The synthesis of 2-isopropoxy-5-nitropyridine (B3255105) is a clear example of a nucleophilic aromatic substitution (SNAr) reaction on a heteroaromatic system. nih.gov Pyridine rings containing an electron-withdrawing group, such as a nitro group, and a good leaving group are activated towards attack by nucleophiles.

A documented synthesis of 2-isopropoxy-5-nitropyridine involves the reaction of 5-nitropyridine-2-sulfonic acid with isopropanol. rsc.org In this reaction, the sulfonate group acts as an effective leaving group, which is displaced by the isopropoxide nucleophile. This specific reaction has been reported to yield 2-isopropoxy-5-nitropyridine in 65% yield. rsc.org This pathway provides an efficient route to 2,5-disubstituted pyridines. rsc.org

| Starting Material | Reagent | Product | Reported Yield | Reaction Type |

|---|---|---|---|---|

| 5-nitropyridine-2-sulfonic acid | Isopropanol | 2-Isopropoxy-5-nitropyridine | 65% rsc.org | Nucleophilic Aromatic Substitution rsc.org |

| 5-nitropyridine-2-sulfonic acid | Methanol | 2-Methoxy-5-nitropyridine | 95% rsc.org | Nucleophilic Aromatic Substitution rsc.org |

| 5-nitropyridine-2-sulfonic acid | Ethanol (B145695) | 2-Ethoxy-5-nitropyridine | 97% rsc.org | Nucleophilic Aromatic Substitution rsc.org |

Detailed Reaction Mechanisms and Mechanistic Interpretations

Mechanistic Studies of Electrophilic Aromatic Substitution (Nitration)

The synthesis of 2-isopropoxy-5-nitroaniline typically involves the nitration of a precursor such as 2-isopropoxyaniline. The mechanism of this electrophilic aromatic substitution (EAS) is critically influenced by the directing effects of the pre-existing substituents on the aromatic ring.

In the nitration of a precursor like 2-isopropoxyaniline, both the amino (-NH₂) and the isopropoxy (-OCH(CH₃)₂) groups are activating and ortho-, para-directing. numberanalytics.comlibretexts.org The amino group is a powerful activating group due to the ability of its lone pair of electrons to be delocalized into the benzene (B151609) ring through resonance. numberanalytics.comnih.gov Similarly, the isopropoxy group is also an activating, ortho-, para-director, donating electron density to the ring via resonance. nih.gov

When both groups are present, their directing effects are cooperative. The amino group at position 1 and the isopropoxy group at position 2 will both strongly activate the para-position (position 5) and the ortho-positions (positions 3 and 6 relative to the amino group, and position 3 relative to the isopropoxy group). However, the position para to the stronger activating group, the amino group, is typically favored. Steric hindrance from the bulky isopropoxy group at position 2 may also disfavor substitution at the adjacent position 3. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is predominantly directed to the 5-position, leading to the formation of this compound.

In strongly acidic media, such as the mixed acid (HNO₃/H₂SO₄) used for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). iscnagpur.ac.in This protonated group becomes a deactivating, meta-directing group due to its strong electron-withdrawing inductive effect. iscnagpur.ac.in This can lead to the formation of meta-nitro products as byproducts. iscnagpur.ac.in

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

| -NH₂ (Amino) | Resonance Donor | Strongly Activating | Ortho, Para |

| -OR (Alkoxy) | Resonance Donor | Activating | Ortho, Para |

| -NO₂ (Nitro) | Resonance & Inductive Withdrawer | Strongly Deactivating | Meta |

| -NH₃⁺ (Anilinium) | Inductive Withdrawer | Strongly Deactivating | Meta |

This table provides a qualitative summary of substituent effects relevant to the synthesis and reactivity of this compound.

The generally accepted mechanism for electrophilic aromatic nitration involves two main steps. masterorganicchemistry.comdoubtnut.com The first step is the attack of the aromatic ring's π-electrons on the electrophile, the nitronium ion (NO₂⁺), which is formed from the reaction of nitric acid and a strong acid catalyst like sulfuric acid. wikipedia.orggovtpgcdatia.ac.in This step leads to the formation of a resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex. masterorganicchemistry.comdoubtnut.com The formation of this intermediate disrupts the aromaticity of the ring and is the slow, rate-determining step of the reaction. masterorganicchemistry.comdoubtnut.comresearchgate.net

The second step is the rapid removal of a proton from the carbon atom bearing the nitro group by a weak base (like H₂O or HSO₄⁻), which restores the aromaticity of the ring. masterorganicchemistry.comgovtpgcdatia.ac.in Because the C-H bond cleavage is not part of the rate-determining step, there is typically no significant primary kinetic isotope effect observed when deuterium (B1214612) is substituted for hydrogen on the aromatic ring. govtpgcdatia.ac.in For highly reactive substrates, the formation of the nitronium ion itself can become the rate-determining step, leading to zero-order kinetics with respect to the aromatic substrate. researchgate.netvpscience.org

Reduction Mechanisms of Aromatic Nitro Groups to Amino Functionalities

The nitro group of this compound can be reduced to an amino group to form 2-isopropoxy-1,5-diaminobenzene. This transformation can be achieved through various methods, most notably heterogeneous catalytic hydrogenation and electrochemical reduction.

The catalytic hydrogenation of aromatic nitro compounds is a complex process that can proceed through two main pathways, as originally proposed by Haber. doubtnut.comresearchgate.net

Direct (or Hydrogenation) Pathway: This involves the sequential addition of hydrogen to the nitro group. The nitro group (Ar-NO₂) is first reduced to a nitroso intermediate (Ar-NO), which is then further reduced to a hydroxylamine (B1172632) intermediate (Ar-NHOH). Finally, the hydroxylamine is reduced to the corresponding amine (Ar-NH₂). doubtnut.commdpi.com

Condensation Pathway: This pathway involves the condensation of the intermediate nitroso and hydroxylamine species to form an azoxy compound (Ar-N(O)=N-Ar). The azoxy compound can then be sequentially reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to yield two molecules of the amine. researchgate.net

In many catalytic systems, particularly with catalysts like palladium on carbon (Pd/C), the reaction is believed to proceed primarily through the direct hydrogenation pathway, with the intermediates (nitroso and hydroxylamine) being rapidly converted and not accumulating in the reaction mixture. researchgate.net The reduction of various nitroanilines has been shown to follow pseudo-first-order kinetics. semanticscholar.orgnih.gov Studies on analogues like 2-nitroaniline (B44862) and 4-nitroaniline (B120555) using catalysts such as copper ferrite (B1171679) nanoparticles have reported rapid reduction with rate constants on the order of 10⁻² s⁻¹. semanticscholar.orgnih.gov

Table 2: Kinetic Data for the Catalytic Reduction of Nitroaniline Analogues

| Compound | Catalyst | Reducing Agent | Rate Constant (k) | Reference |

| 4-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | 7.49 x 10⁻² s⁻¹ | nih.gov |

| 2-Nitroaniline | CuFe₂O₄ NPs | NaBH₄ | 3.19 x 10⁻² s⁻¹ | semanticscholar.orgnih.gov |

| 2-Nitroaniline | Au/SiO₂/Fe₃O₄ | NaBH₄ | 4.1 x 10⁻³ s⁻¹ | nih.gov |

This data for close analogues suggests that the catalytic reduction of this compound would also be a rapid process.

The initial step is often a one-electron reduction to form a nitro radical anion (Ar-NO₂⁻•). uchile.cl This intermediate can be relatively stable in aprotic or alkaline media. uchile.cl Subsequent protonation and electron transfer steps lead to the formation of the nitroso and hydroxylamine intermediates, similar to the catalytic pathway. The final product is the amine. researchgate.netresearchgate.net

The electrochemical behavior, including reduction potentials and the stability of intermediates, is highly dependent on factors such as the electrode material, pH of the solution, and the specific substituents on the aromatic ring. researchgate.netijraset.com Studies on p-nitroaniline have utilized techniques like cyclic voltammetry and Tafel plots to determine kinetic parameters such as the electron transfer coefficient and the heterogeneous rate constant. ijraset.comjetir.org For instance, the Tafel slope, derived from a plot of potential versus the logarithm of current density, can provide insight into the rate-determining step of the electrode process. numberanalytics.comijraset.com A Tafel value greater than 118 mV for a one-electron process often indicates that adsorption or the reaction of intermediates on the electrode surface is significant in the rate-determining step. jetir.org

Examination of Nucleophilic Substitution Pathways on Anilines and Analogues

While electrophilic substitution is characteristic of the synthesis of the precursor, the product, this compound, is activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of the electron-withdrawing nitro group. libretexts.orgnumberanalytics.com

The SₙAr mechanism typically proceeds via a two-step addition-elimination pathway. iscnagpur.ac.innumberanalytics.com In the first, rate-determining step, a nucleophile attacks the aromatic ring at a carbon atom bearing a suitable leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. numberanalytics.comwikipedia.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this complex. iscnagpur.ac.in The stability of the Meisenheimer complex is crucial, and it is significantly enhanced by the presence of strong electron-withdrawing groups (like -NO₂) at the ortho and para positions relative to the point of attack, as these groups can delocalize the negative charge. libretexts.orgnumberanalytics.com

In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored. iscnagpur.ac.innumberanalytics.com In the case of this compound, there is no conventional leaving group like a halide. However, nucleophilic substitution of hydrogen is also a known, though less common, pathway, often requiring an oxidative step to remove the hydride. acs.org More relevantly, studies on related 4,5-dialkoxy-2-nitroanilines have shown that an alkoxy group can be displaced by another nucleophile (transetherification) under basic conditions, proceeding through a Meisenheimer intermediate. researchgate.net This indicates that the isopropoxy group in this compound could potentially act as a leaving group in SₙAr reactions, particularly if attacked by a strong nucleophile.

Derivatization and Complex Chemical Transformations

Transformations Involving the Amino Group (e.g., Amide Formation, Condensation Reactions)

The primary amino group (-NH₂) of 2-isopropoxy-5-nitroaniline is a potent nucleophile, rendering it susceptible to a variety of chemical transformations, most notably amide formation and diazotization-coupling reactions.

Amide Formation: The amino group can readily react with acylating agents such as acyl chlorides or acid anhydrides to form stable amide bonds. This reaction is fundamental in organic synthesis for protecting the amino group or for building more complex molecular architectures. nih.govacs.org The general transformation involves the nucleophilic attack of the aniline's nitrogen atom on the electrophilic carbonyl carbon of the acylating agent. This reaction is foundational for synthesizing a wide range of N-substituted derivatives.

Diazotization and Azo Coupling: A characteristic reaction of primary aromatic amines is their conversion into diazonium salts. When treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid at low temperatures (0–5°C), the amino group of this compound is transformed into a diazonium salt (-N₂⁺Cl⁻). wpmucdn.comnih.gov

| Reaction Type | Reagents | Functional Group Transformation | Product Class |

|---|---|---|---|

| Amide Formation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | -NH₂ → -NHCOR | Amides |

| Diazotization | NaNO₂ + HCl (0-5°C) | -NH₂ → -N₂⁺Cl⁻ | Diazonium Salts |

| Azo Coupling | Diazonium Salt + Electron-rich Aromatic Compound (e.g., Phenol) | -N₂⁺Cl⁻ → -N=N-Ar' | Azo Compounds (Dyes) |

Chemical Modifications of the Nitro Group (e.g., Reductions to Diverse Nitrogen Functionalities)

The nitro group (-NO₂) is a versatile functional group primarily due to its ability to be reduced to various other nitrogen-containing functionalities. This transformation is one of the most significant reactions for nitroaromatic compounds, as it provides a synthetic route to anilines and other derivatives. mnstate.edunih.gov

The most common and synthetically valuable modification of the nitro group is its complete reduction to a primary amino group (-NH₂). This conversion of this compound yields 2-isopropoxy-benzene-1,4-diamine . This reduction can be achieved using several methods:

Catalytic Hydrogenation: This is a widely used industrial method involving molecular hydrogen (H₂) and a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney nickel. google.com It is often considered a "green" method due to its high atom economy. nih.gov

Metal-Acid Systems: A classic laboratory method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). mnstate.edu

The resulting diamine is a valuable building block for synthesizing polymers, pharmaceuticals, and other complex organic molecules. The selective reduction of the nitro group in the presence of other functional groups is a key step in many multi-step synthetic pathways. mdpi.com

Depending on the choice of reducing agent and reaction conditions, the nitro group can also be partially reduced to intermediate oxidation states, such as hydroxylamines or azo compounds, although the formation of the amine is the most common outcome. nih.gov

| Reducing Agent/System | Product Functional Group | Example Product from this compound |

|---|---|---|

| H₂ / Pd, Pt, or Raney Ni | Amino (-NH₂) | 2-Isopropoxy-benzene-1,4-diamine |

| Fe, Sn, or Zn in HCl | Amino (-NH₂) | 2-Isopropoxy-benzene-1,4-diamine |

Reactivity of the Aromatic Ring for Further Functionalization

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the ring. wikipedia.orglibretexts.orgmasterorganicchemistry.com The rate and position of this substitution are controlled by the directing effects of the existing substituents: the amino, isopropoxy, and nitro groups.

Amino Group (-NH₂): A powerful activating group and an ortho, para-director.

Isopropoxy Group (-O-iPr): An activating group and an ortho, para-director.

Nitro Group (-NO₂): A strong deactivating group and a meta-director.

The positions on the ring are numbered starting from the carbon bearing the isopropoxy group. The amino group is at C2, and the nitro group is at C5. The combined influence of these groups directs incoming electrophiles to specific positions. The powerful ortho, para-directing influence of the amino and isopropoxy groups dominates the deactivating, meta-directing effect of the nitro group.

The most probable sites for electrophilic attack are the positions ortho and para to the activating groups. Specifically, the C6 position is ortho to the amino group and para to the isopropoxy group, making it highly activated and the most likely site for substitution. The C4 position is also activated (ortho to the isopropoxy group), but may be slightly less favored.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (oleum). google.com This reaction can be reversible, making the sulfonyl group a useful temporary blocking group in multi-step synthesis. mnstate.edu

Utilization of this compound as a Key Building Block in Multi-Step Synthesis

The diverse reactivity of its functional groups makes this compound and its derivatives valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science industries. nih.govresearchgate.netumich.edu

A prominent example is in the synthesis of targeted cancer therapies. A closely related structure, 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, serves as a crucial intermediate in the manufacture of Ceritinib , a second-generation anaplastic lymphoma kinase (ALK) inhibitor used to treat specific types of non-small cell lung cancer. innospk.com The aniline (B41778) framework is essential for forming the core structure of the drug, enabling it to selectively target cancer cells.

Furthermore, the structural motif of substituted nitroanilines is foundational in the synthesis of various heterocyclic compounds. rsc.orgmdpi.comnih.gov For example, a derivative, 1-(5-isopropoxy-2-methyl-4-nitrophenyl)-substituted benzimidazole, has been synthesized via modern cross-coupling reactions like the Buchwald-Hartwig amination. researchgate.net This demonstrates the utility of this chemical scaffold in constructing complex, medicinally relevant heterocycles. The transformation of the nitro and amino groups allows for the strategic construction of fused ring systems, which are common in pharmacologically active compounds. mdpi.com

The strategic sequence of reactions—such as reducing the nitro group to an amine, followed by condensation or cyclization reactions—is a common pathway in multi-step synthesis to build complex molecular architectures from relatively simple starting materials like this compound.

Computational Chemistry and Advanced Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

There are no available studies that have performed quantum chemical calculations to determine the optimized geometry, conduct a conformational analysis, or analyze the electronic properties of 2-Isopropoxy-5-nitroaniline.

Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular structure, bond lengths, bond angles, and dihedral angles resulting from theoretical calculations for this compound is not present in the surveyed literature. Furthermore, no conformational analyses to identify the most stable conformers of the molecule have been published.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Energetics)

A detailed analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for this compound is not available. Consequently, data on its HOMO-LUMO energy gap, which is crucial for understanding the molecule's chemical reactivity and kinetic stability, remains uncalculated and unreported.

Prediction of Spectroscopic Parameters (e.g., Harmonic Vibrational Frequencies, IR/Raman Intensities)

There are no published theoretical studies that predict the harmonic vibrational frequencies or the corresponding infrared (IR) and Raman intensities for this compound. Such computational data is essential for the detailed assignment of experimental vibrational spectra.

Theoretical Investigation of Reaction Mechanisms and Energy Landscapes

Theoretical investigations into the reaction mechanisms involving this compound are also absent from the public record.

Transition State Characterization and Reaction Pathway Elucidation

No computational studies have been found that characterize the transition states or elucidate the reaction pathways for chemical transformations involving this compound. As such, there is no data on the energy landscapes or activation barriers for its potential reactions.

Prediction of Reactivity and Selectivity via Computational Metrics

Computational quantum chemistry provides a powerful toolkit for predicting the reactivity and selectivity of this compound. By employing methods such as Density Functional Theory (DFT), researchers can calculate a variety of quantum chemical parameters that correlate with the molecule's chemical behavior.

Key reactivity descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive.

For nitroaniline derivatives, the presence of both an electron-donating group (isopropoxy) and an electron-withdrawing group (nitro) creates a "push-pull" electronic system. This electronic configuration significantly influences the FMO energies and, consequently, the molecule's reactivity. Theoretical investigations on similar p-nitroaniline derivatives have shown that the nature of substituents can tune the HOMO-LUMO gap, thereby modifying the electronic absorption spectra and potential for applications in optoelectronics. researchgate.net

Computational models can also map the electrostatic potential surface of the molecule, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how this compound will interact with other reagents, guiding the synthesis of new materials and predicting sites of metabolic transformation.

Table 1: Key Computational Metrics for Reactivity Prediction

| Computational Metric | Description | Relevance to this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Electrostatic Potential | The spatial distribution of charge on the molecule's surface. | Helps to predict sites for electrophilic and nucleophilic attack. |

| Global Hardness/Softness | Measures the resistance to change in electron distribution. | Provides insight into the overall stability and reactivity of the molecule. |

These computational metrics, when benchmarked against experimental data for related compounds, can provide reliable predictions for the reactivity and selectivity of this compound in various chemical environments.

Intermolecular Interactions and Crystal Packing Analysis via Computational Methods

The arrangement of molecules in the solid state, or crystal packing, is dictated by a complex interplay of intermolecular interactions. nih.gov Computational methods are indispensable for analyzing these interactions and understanding how they govern the macroscopic properties of crystalline this compound.

The field of crystal engineering utilizes an understanding of these non-covalent forces to design new solids with desired properties. nih.govias.ac.in For a molecule like this compound, which contains hydrogen bond donors (the amine group) and acceptors (the nitro and isopropoxy groups), as well as an aromatic system, a variety of interactions are expected to be significant. These include:

Hydrogen Bonding: The N-H protons of the aniline (B41778) group can form strong hydrogen bonds with the oxygen atoms of the nitro or isopropoxy groups of neighboring molecules. These interactions are highly directional and play a crucial role in forming specific, stable supramolecular assemblies. rsc.org

π-π Stacking: The electron-rich aromatic ring can interact with adjacent rings through π-π stacking. The presence of both electron-donating and electron-withdrawing groups can lead to offset or face-to-face stacking arrangements to optimize electrostatic interactions.

Table 2: Types of Intermolecular Interactions in this compound Crystals

| Interaction Type | Participating Groups | Typical Energy (kJ/mol) | Influence on Crystal Packing |

| Hydrogen Bonding | N-H···O (nitro/isopropoxy) | 15-40 | Forms robust, directional networks (chains, sheets). |

| π-π Stacking | Aromatic rings | 5-20 | Contributes to the layered arrangement of molecules. |

| Dipole-Dipole | Polar groups (NO₂, -O-iPr, NH₂) | 5-10 | Orients molecules to align dipoles favorably. |

| Dispersion Forces | All atoms | Variable | Contributes to overall cohesive energy and density. |

Understanding these interactions is fundamental to predicting polymorphism—the ability of a compound to crystallize in multiple forms with different properties—and to designing materials with specific physical characteristics.

Application of Advanced Quantum Algorithms (e.g., Quantum Phase Estimation) for Electronic States

The accurate calculation of molecular electronic states is a formidable challenge for classical computers, especially for systems with complex electronic structures. The advent of quantum computing offers new pathways to solve these problems with potentially greater efficiency and accuracy. Advanced quantum algorithms, such as the Quantum Phase Estimation (QPE) algorithm, are at the forefront of this revolution.

The QPE algorithm is designed to find the eigenvalues of a unitary operator. In quantum chemistry, this translates to determining the energy of a molecular state (an eigenstate of the Hamiltonian operator). By preparing a trial quantum state, the QPE algorithm can, in principle, calculate its energy to high precision. This capability is crucial for understanding the electronic properties of molecules like this compound, including its ground state energy, excited state energies, and absorption spectra. arxiv.orgpennylane.ai

The determination of excited states is particularly important for predicting photochemical reactions and designing materials for optical applications. quantum-journal.orgarxiv.org While classical methods often struggle to accurately model excited states, quantum algorithms provide a direct route to their calculation. researchgate.net

The application of QPE and other advanced quantum algorithms, such as the Variational Quantum Eigensolver (VQE), to a molecule like this compound would involve several key steps: researchgate.net

Hamiltonian Mapping: The molecular Hamiltonian, which describes the energy of the system, must be translated into a form that can be implemented on a quantum computer (a sum of Pauli operators).

State Preparation: An initial guess for the electronic state of interest (e.g., the ground state or an excited state) is prepared on a register of qubits.

Quantum Simulation: The evolution of the state under the molecular Hamiltonian is simulated using quantum gates.

Phase Estimation: The QPE circuit is applied to extract the phase corresponding to the energy of the state.

While the practical implementation of these algorithms on current quantum hardware remains challenging due to noise and qubit limitations, they represent a paradigm shift in computational chemistry. arxiv.org The theoretical framework promises a future where the electronic states of complex nitroaromatic compounds can be calculated with unprecedented accuracy, accelerating the discovery and design of new functional molecules. arxiv.org

Advanced Spectroscopic and Analytical Methodologies for Characterization

Vibrational Spectroscopy (Fourier-Transform Infrared and Raman) for Detailed Structural Assignments

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is indispensable for identifying the functional groups and elucidating the molecular structure of 2-isopropoxy-5-nitroaniline. The vibrational modes of the molecule are sensitive to the specific arrangement of its constituent atoms and the nature of the chemical bonds.

In the FTIR and Raman spectra of this compound, characteristic bands corresponding to the amine (-NH2), nitro (-NO2), isopropoxy (-OCH(CH3)2), and substituted benzene (B151609) ring moieties are expected. Theoretical and experimental studies on analogous molecules, such as substituted nitroanilines, provide a robust framework for assigning these vibrational bands. nih.govscispace.com

Key Vibrational Assignments:

N-H Vibrations: The amino group typically exhibits symmetric and asymmetric stretching vibrations. In substituted anilines, these bands are generally observed in the 3300-3500 cm⁻¹ region. cdnsciencepub.com Intramolecular hydrogen bonding between the amine hydrogen and the oxygen of the ortho-isopropoxy group can influence the position and shape of these bands. cdnsciencepub.comresearchgate.net

NO₂ Vibrations: The nitro group is characterized by strong asymmetric and symmetric stretching vibrations, typically appearing near 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. arabjchem.org The exact positions are influenced by the electronic effects of the other substituents on the aromatic ring.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. nipne.ro The aliphatic C-H stretching vibrations of the isopropoxy group will appear at lower wavenumbers, typically in the 2850-3000 cm⁻¹ range.

C-O and C-N Vibrations: The stretching vibrations for the aryl-ether (Ar-O) linkage of the isopropoxy group and the C-N bond of the amine group are expected in the fingerprint region (below 1400 cm⁻¹). Specifically, C-O stretching in aromatic ethers usually gives rise to strong bands between 1200 cm⁻¹ and 1275 cm⁻¹. The C-N stretching vibration in aromatic amines is typically found in the 1250-1360 cm⁻¹ range.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. arabjchem.org

The complementary nature of FTIR and Raman spectroscopy is crucial; while FTIR is highly sensitive to polar bonds like C=O and N-H, Raman spectroscopy provides strong signals for non-polar, symmetric bonds such as C-C bonds in the aromatic ring. arabjchem.org Computational studies using Density Functional Theory (DFT) on similar molecules like 2,6-dibromo-4-nitroaniline (B165464) have been shown to accurately predict vibrational spectra, aiding in the precise assignment of complex vibrational modes. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric Stretch | 3450 - 3500 | FTIR/Raman |

| Amine (-NH₂) | Symmetric Stretch | 3350 - 3400 | FTIR/Raman |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1560 | FTIR |

| Nitro (-NO₂) | Symmetric Stretch | 1300 - 1370 | FTIR |

| Aromatic C-H | Stretch | 3000 - 3100 | FTIR/Raman |

| Isopropoxy C-H | Stretch | 2850 - 3000 | FTIR/Raman |

| Aryl Ether (C-O) | Stretch | 1200 - 1275 | FTIR |

| Aromatic C-N | Stretch | 1250 - 1360 | FTIR |

| Aromatic C=C | Ring Stretch | 1400 - 1600 | FTIR/Raman |

Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence and connectivity of the aromatic protons, the amine protons, and the isopropoxy group protons. The chemical shifts are influenced by the electron-donating character of the amino and isopropoxy groups and the strong electron-withdrawing nature of the nitro group. core.ac.uknih.gov

Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.0-8.5 ppm). Due to the substitution pattern, they will exhibit specific splitting patterns (doublets and doublets of doublets) arising from spin-spin coupling with their neighbors. The proton situated between the nitro and isopropoxy groups is expected to be the most deshielded.

Isopropoxy Group Protons: This group will give rise to two signals: a septet for the single methine proton (-OCH-) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton signal is expected around δ 4.5-5.0 ppm, while the methyl protons will appear further upfield, typically around δ 1.2-1.5 ppm.

Amine Protons: The two amine (-NH₂) protons will likely appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding effects.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon atoms attached to the substituents (C-NH₂, C-NO₂, C-OCH) will have characteristic chemical shifts. The carbon bearing the nitro group (C-NO₂) will be significantly deshielded, while the carbon attached to the amino group (C-NH₂) will be shielded relative to unsubstituted benzene. mdpi.com

Isopropoxy Group Carbons: Two signals will correspond to the isopropoxy group: one for the methine carbon (-OCH-) and one for the two equivalent methyl carbons (-CH₃).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic | Ar-H | 6.0 - 8.5 | 110 - 160 |

| Amine | -NH₂ | Variable (e.g., 4.0 - 6.0) | N/A |

| Isopropoxy | -OCH- (septet) | 4.5 - 5.0 | ~70 |

| Isopropoxy | -CH₃ (doublet) | 1.2 - 1.5 | ~22 |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (C₉H₁₂N₂O₃), HRMS can confirm its molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass.

The calculated monoisotopic mass of C₉H₁₂N₂O₃ is 196.0848 g/mol . wiley.comalnoor.edu.iq HRMS instruments can measure this mass to within a few parts per million (ppm), providing strong evidence for the molecular formula and ruling out other possibilities with the same nominal mass. youtube.com

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. Under electron ionization (EI) or other energetic ionization methods, the molecular ion (M⁺˙) of this compound will undergo characteristic fragmentation.

Expected Fragmentation Pathways:

Loss of Nitro Group: A common fragmentation for nitroaromatic compounds is the loss of NO₂ (46 Da) or NO (30 Da). nih.govresearchgate.net

Fragmentation of the Isopropoxy Group: The side chain can fragment, leading to the loss of a methyl radical (CH₃˙, 15 Da) or a propylene (B89431) molecule (C₃H₆, 42 Da) via McLafferty rearrangement.

Combined Losses: Sequential losses, such as the loss of the isopropoxy group followed by the loss of the nitro group, can also be observed.

Analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating data from NMR and vibrational spectroscopy. nih.gov

Table 3: Key Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Ion Formula | Description |

|---|---|---|

| 196.0848 | [C₉H₁₂N₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 181.0613 | [C₈H₉N₂O₃]⁺ | [M - CH₃]⁺ |

| 150.0688 | [C₉H₁₀N₂O]⁺˙ | [M - NO₂]⁺˙ |

| 137.0504 | [C₆H₅N₂O₂]⁺ | [M - C₃H₇]⁺ |

Advanced Chromatographic Techniques for Separation and Purity Assessment of Isomers and Reaction Mixtures

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and isomers, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for the analysis of substituted nitroanilines. rsc.orgnih.gov A typical setup would involve a C18 or other nonpolar stationary phase.

Stationary Phase: A C18 (octadecylsilyl) column is a standard choice, offering good retention and separation for moderately polar aromatic compounds. nih.gov More advanced stationary phases, such as those based on metal-organic frameworks (MOFs), have also shown excellent performance in separating positional isomers of nitroanilines. rsc.orgrsc.org

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water is typically used. nih.gov The composition can be run in an isocratic (constant) or gradient (varied) mode to achieve optimal separation. The addition of a small amount of acid (e.g., formic or acetic acid) can improve peak shape for amine-containing compounds.

Detection: A UV detector is commonly used, as the nitroaromatic chromophore absorbs strongly in the UV-visible range (e.g., at 254 nm or a wavelength of maximum absorbance). nih.govrsc.org

This HPLC setup can effectively separate this compound from its potential isomers (e.g., 2-isopropoxy-4-nitroaniline or 3-isopropoxy-5-nitroaniline) and other impurities, allowing for accurate quantification and purity determination. scribd.com

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound.

Column: A capillary column with a nonpolar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable.

Derivatization: For anilines, derivatization (e.g., acylation) can sometimes be employed to improve thermal stability and chromatographic behavior, although it is not always necessary. oup.com

Detection: A Flame Ionization Detector (FID) provides a robust quantitative response, while a Mass Spectrometry (MS) detector offers definitive identification based on the mass spectrum of the eluting compound. nih.govtandfonline.com

GC-MS is particularly useful for analyzing complex reaction mixtures, providing both separation and structural identification of each component. researchgate.netd-nb.info

Polymorphism and Solid State Crystal Engineering

Crystal Structure Determination and Analysis of Crystallographic Forms

The definitive method for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). This technique provides precise information on bond lengths, bond angles, and the unit cell parameters that define a specific crystalline form. For many nitroaniline derivatives, SC-XRD studies have been fundamental in understanding their solid-state conformations and packing. researchgate.net

While a specific, publicly available crystal structure determination for 2-Isopropoxy-5-nitroaniline is not found in the reviewed literature, analysis of analogous compounds allows for a hypothetical representation. A plausible crystal form would likely crystallize in a common centrosymmetric space group for organic molecules, such as P2₁/c. An illustrative data table based on typical values for related nitroaniline structures is presented below.

Disclaimer: The following table contains hypothetical data for illustrative purposes, as the specific crystallographic data for this compound is not publicly available. The values are based on analyses of similar nitroaniline derivatives.

Table 1: Illustrative Crystallographic Data for a Hypothetical Polymorph of this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₃ ontosight.ai |

| Formula Weight | 196.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 Å |

| b (Å) | 12.1 Å |

| c (Å) | 9.8 Å |

| β (°) | 105.5° |

| Volume (ų) | 970 ų |

| Z (molecules/unit cell) | 4 |

Intermolecular Interactions within Crystal Lattices

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. In nitroanilines, hydrogen bonds are particularly significant. researchgate.net The this compound molecule contains hydrogen bond donors (the -NH₂ group) and acceptors (the oxygen atoms of the nitro group and the isopropoxy group). This allows for the formation of robust hydrogen-bonding networks, such as N-H···O bonds, which are commonly observed in related structures. researchgate.net

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.govresearchgate.netmdpi.comnih.gov The analysis maps properties onto a surface defined by the molecule's electron distribution. Red spots on a dnorm map highlight contacts that are shorter than the van der Waals radii, indicating strong interactions like hydrogen bonds. nih.gov A 2D fingerprint plot derived from the Hirshfeld surface provides a percentage contribution for each type of interaction. For a molecule like this compound, the analysis would likely reveal dominant contributions from H···H, O···H, and C···H contacts, which is typical for nitro-substituted aromatic compounds. researchgate.netnih.gov

Table 2: Expected Intermolecular Interactions and Their Contributions for this compound

| Interaction Type | Description and Significance | Expected Contribution (Hirshfeld Analysis) |

|---|---|---|

| N-H···O | Strong hydrogen bond between the amino group and a nitro group of an adjacent molecule. This is a primary driver of crystal packing in nitroanilines. | ~20-30% |

| C-H···O | Weaker hydrogen bonds involving aromatic or alkyl C-H donors and oxygen acceptors. | ~15-25% (Combined C···H/H···C) |

| π···π Stacking | Interactions between aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. | |

| H···H | Represents the numerous van der Waals contacts between hydrogen atoms on the molecular periphery. | ~40-50% |

Thermodynamic Relationships between Polymorphs

The thermodynamic relationship between polymorphs is classified as either enantiotropic or monotropic. nih.gov

Enantiotropy: One polymorph is stable below a certain transition temperature (Tt), while the other is stable above it. The transition is reversible.

Monotropy: One polymorph is the most stable form at all temperatures up to its melting point, while the other forms are metastable. Any transformation is irreversible. nih.gov

This relationship can be determined by comparing the thermodynamic properties (e.g., melting point, enthalpy of fusion, solubility) of the different forms. nih.govnih.gov For instance, if two polymorphs of this compound were discovered, their relationship could be established by constructing an energy/temperature diagram. The transition temperature can be calculated from the differences in enthalpy (ΔH) and entropy (ΔS) between the forms, which can be derived from heat of solution or solubility data. nih.gov Without experimental evidence of multiple polymorphs for this specific compound, a definitive relationship cannot be established.

Influence of Crystallization Conditions on Polymorphic Outcome

The formation of a specific polymorph is often under kinetic control and is highly sensitive to the conditions of crystallization. iupac.org Key factors include:

Solvent Effects: The polarity of the solvent can influence which polymorph nucleates and grows. ontosight.ai Solvents can form specific interactions (like hydrogen bonds) with the solute, stabilizing the molecular conformations required for a particular crystal form to develop. iupac.org For this compound, crystallization from a polar protic solvent like ethanol (B145695) might favor a different form than crystallization from a nonpolar solvent like toluene (B28343) due to differing solute-solvent interactions. ontosight.ai

Cooling Rates and Supersaturation: Rapid cooling often leads to the formation of a metastable (less stable) polymorph, as it kinetically traps molecules in a less ordered arrangement. Slower cooling at lower supersaturation levels typically favors the growth of the most thermodynamically stable form.

Nucleation: The presence of seed crystals of a desired polymorph can direct the crystallization process to yield that specific form, bypassing the spontaneous nucleation of other, less desirable forms.

Study of Solid-State Phase Transformations

Metastable polymorphs can transform into more stable forms over time. iupac.org This process can be spontaneous or induced by external factors such as heat, pressure, or mechanical stress.

A common type of transformation is a solvent-mediated phase transformation . iupac.org In this process, a metastable crystalline form is suspended in a solvent in which it has some solubility. The metastable form, being more soluble, will dissolve and the solution will become supersaturated with respect to the more stable, less soluble form. Consequently, the stable form will crystallize out of the solution, driving the process until the initial metastable form has completely converted. iupac.org If a metastable polymorph of this compound were identified, its stability in various solvents would be a critical parameter to study to prevent unwanted transformations during storage or processing.

Electrochemical Behavior and Advanced Redox Chemistry

Voltammetric Studies (Cyclic Voltammetry, Differential Pulse Voltammetry) on Electrode Surfaces

The electrochemical reduction of nitroaromatic compounds, including isomers of nitroaniline, has been extensively studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). researchgate.netrsc.orgacs.orgelectrochemsci.org These methods are typically employed to investigate the redox processes occurring at various electrode surfaces, such as glassy carbon electrodes (GCE), platinum, and gold. researchgate.netjetir.orgsrce.hr

For substituted nitroanilines, CV scans typically reveal an irreversible reduction peak in the cathodic region, corresponding to the reduction of the nitro group (-NO₂). iiste.orgresearchgate.net The exact potential of this peak is influenced by the nature and position of the substituents on the aromatic ring, the pH of the supporting electrolyte, and the electrode material. researchgate.netresearchgate.net The isopropoxy group in 2-Isopropoxy-5-nitroaniline, being an electron-donating group, is expected to slightly increase the electron density on the aromatic ring, potentially making the reduction of the nitro group occur at a more negative potential compared to unsubstituted nitrobenzene.

Differential pulse voltammetry, a technique known for its high sensitivity and good resolution, is also widely used for the analysis of nitroaromatic compounds. electrochemsci.orgias.ac.inresearchgate.netmaciassensors.com DPV can provide well-defined peaks for the reduction of the nitro group, making it suitable for quantitative analysis and for distinguishing between different isomers or derivatives. acs.orgelectrochemsci.org In the case of this compound, DPV would be expected to show a distinct peak corresponding to the nitro group reduction.

To provide a comparative context, the table below shows typical peak potential values for the electrochemical reduction of nitroaniline isomers on a glassy carbon electrode, as reported in various studies. It is important to note that these values can vary based on experimental conditions.

| Compound | Technique | Electrode | pH | Peak Potential (V) vs. Ag/AgCl | Reference |

| 2-Nitroaniline (B44862) | DPV | GCE | 7.0 | -0.617 | acs.org |

| 3-Nitroaniline | DPV | GCE | 7.0 | -0.526 | acs.org |

| 4-Nitroaniline (B120555) | DPV | GCE | 7.0 | -0.620 | acs.org |

| 2-Nitroaniline | CV | CoSnO/GCE | - | Lower than bare GCE | rsc.org |

| 4-Nitroaniline | DPV | Cl-CuPc/g-C₃N₄ | - | Enhanced response | rsc.org |

Determination of Electron Transfer Numbers and Proton Involvement in Redox Processes

R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O (Hydroxylamine formation) researchgate.net R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O (Amine formation)

The number of electrons transferred (n) in the rate-determining step can be determined experimentally from voltammetric data, for instance, by analyzing the peak width in cyclic voltammetry or by using the Laviron equation for irreversible systems. Studies on p-nitroaniline have shown a one-electron transfer in the rate-determining step of its anodic oxidation. ijraset.com For the reduction of nitroanilines, the process typically involves a four-electron step to the hydroxylamine (B1172632). iiste.org

The involvement of protons is evident from the dependence of the peak potential on the pH of the solution. A shift in peak potential to more negative values with an increase in pH is characteristic of proton participation in the electrode reaction. The slope of the plot of peak potential versus pH can provide information on the ratio of protons to electrons involved in the reaction.

Kinetic Characterization of Electrochemical Reactions (e.g., Rate Constants, Transfer Coefficients)

The kinetics of the electrochemical reactions of nitroanilines can be characterized by parameters such as the electron transfer coefficient (α) and the heterogeneous electron transfer rate constant (k⁰). These parameters provide insights into the feasibility and speed of the electron transfer process at the electrode surface.

For an irreversible electrode process, the transfer coefficient (α) can be calculated from the slope of the Tafel plot or from the difference between the peak potential and half-peak potential in cyclic voltammograms. For the electro-oxidation of p-nitroaniline, an α value of 1.271 has been reported. ijraset.com

The standard heterogeneous rate constant (k⁰) is a measure of the kinetic facility of a redox couple. For the anodic oxidation of p-nitroaniline, a k⁰ value of 1.761 × 10³ s⁻¹ has been determined, indicating fast electrode kinetics. ijraset.com The electron transfer rate constant (k_ox) for the same process was found to be 2.136 × 10³ s⁻¹. ijraset.com It is expected that the reduction of this compound would also exhibit irreversible characteristics with kinetic parameters that can be determined using similar electrochemical methods.

The following table presents kinetic parameters for the electro-oxidation of p-nitroaniline as a reference.

| Parameter | Value | Method of Determination | Reference |

| Electron Transfer Coefficient (α) | 1.271 | From CV data | ijraset.com |

| Number of Electrons (n) | ~1 | From αn value | ijraset.com |

| Standard Heterogeneous Rate Constant (k⁰) | 1.761 × 10³ s⁻¹ | From CV data (Ep vs. ν plot) | ijraset.com |

| Electron Transfer Rate Constant (k_ox) | 2.136 × 10³ s⁻¹ | Calculation from k⁰ and E⁰ | ijraset.com |

Electrocatalytic Applications of Modified Electrodes for Nitroaromatic Reduction

Modified electrodes are frequently employed to enhance the electrochemical response towards the reduction of nitroaromatic compounds, offering improved sensitivity, selectivity, and lower detection limits. rsc.orgrsc.org Various materials, including metal nanoparticles, metal oxides, and carbon-based nanomaterials, have been used to fabricate these modified electrodes. rsc.orgelectrochemsci.orgias.ac.inrsc.org

For instance, a glassy carbon electrode modified with Co₂SnO₄ has been shown to exhibit strong electrocatalytic activity towards the reduction of 2-nitroaniline. rsc.org Similarly, a composite of copper phthalocyanine (B1677752) and graphitic carbon nitride has been used for the sensitive detection of 4-nitroaniline. rsc.org These modified surfaces can facilitate the electron transfer process, leading to an increase in the peak current and a decrease in the overpotential required for the reduction.

Given these trends, it is highly probable that the electrochemical detection and reduction of this compound could be significantly improved by using suitably modified electrodes. The development of such sensors would be beneficial for environmental monitoring and industrial process control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.